molecular formula C31H30N6O3 B2531595 3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione CAS No. 2565792-36-9

3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione

Cat. No. B2531595
CAS RN: 2565792-36-9
M. Wt: 534.62
InChI Key: VVRJZXQHBPQUAV-JZWJADFXSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired stereochemistry and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and chiral centers. The benzo[d]imidazole and quinoline groups are aromatic heterocycles, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzo[d]imidazole and quinoline groups are aromatic and may undergo electrophilic substitution reactions. The cyclobutene dione could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present .

Scientific Research Applications

Applications in Drug Development

Heterocyclic compounds, including those with benzimidazole and quinoline moieties, play a crucial role in drug development due to their diverse biological activities. Compounds with benzimidazole, for instance, have been extensively explored for their potential in treating various diseases due to their ability to interact with biological targets. Quinoline derivatives are similarly significant, with applications ranging from antimalarial agents to anticancer drugs.

Enzyme Inhibition

One area of research involves the development of enzyme inhibitors. For example, compounds structurally related to the query have been investigated for their ability to inhibit specific enzymes. This includes research into cytochrome P450 isoforms, where selective inhibitors can modulate drug metabolism and potentially reduce drug-drug interactions (Khojasteh et al., 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt].

Anticancer Research

The anticancer potential of compounds with benzimidazole and quinoline groups has been a significant focus. Studies on imidazole derivatives highlight their application in developing new antitumor drugs (Iradyan et al., 2009)[https://consensus.app/papers/imidazole-derivatives-antitumor-activity-review-iradyan/9d79a8a8a13d5376b6ca2ae9795ae42d/?utm_source=chatgpt]. These compounds often target DNA or specific enzymes involved in cancer cell proliferation.

Neuroprotection and CNS Disorders

Compounds with complex heterocyclic structures have also been investigated for their neuroprotective effects. The exploration of selective, potent, and water-soluble compounds, such as YM872, indicates the potential therapeutic benefits in treating acute stroke and possibly other central nervous system (CNS) disorders (Takahashi et al., 2006)[https://consensus.app/papers/ym872-potent-highly-acid-receptor-antagonist-takahashi/3f574f1e5e815e9e895626816889c493/?utm_source=chatgpt].

Environmental Applications

Interestingly, heterocyclic compounds are not limited to pharmaceutical applications. Some research has focused on their use in environmental science, such as the treatment of organic pollutants using oxidoreductive enzymes (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt]. This demonstrates the versatility of such compounds in various scientific applications beyond medicine.

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its production, biological studies to determine its activity, and physical studies to characterize its properties .

properties

IUPAC Name

3-(1H-benzimidazol-2-ylamino)-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O3/c1-3-17-16-37-13-11-18(17)14-25(37)26(20-10-12-32-22-9-8-19(40-2)15-21(20)22)35-27-28(30(39)29(27)38)36-31-33-23-6-4-5-7-24(23)34-31/h3-10,12,15,17-18,25-26,35H,1,11,13-14,16H2,2H3,(H2,33,34,36)/t17-,18-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRJZXQHBPQUAV-JZWJADFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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